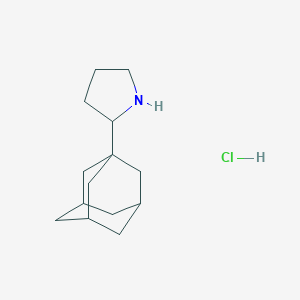

2-(1-Adamantyl)pyrrolidine hydrochloride

説明

2-(1-Adamantyl)pyrrolidine hydrochloride (CAS: 180258-96-2) is a bicyclic organic compound featuring a pyrrolidine ring substituted with a 1-adamantyl group and a hydrochloride salt. This compound is commercially available with a purity of ≥95% and is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and antimicrobial agents .

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(1-adamantyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13,15H,1-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXQNDNSUBCDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C23CC4CC(C2)CC(C4)C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)pyrrolidine hydrochloride typically involves the reaction of 1-adamantylamine with pyrrolidine under specific conditions. The process can be summarized as follows:

Starting Materials: 1-adamantylamine and pyrrolidine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts and Reagents: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Adamantyl)pyrrolidine hydrochloride may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions

2-(1-Adamantyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantyl ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of adamantyl alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, toluene, ethanol.

Catalysts: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include adamantyl ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

The adamantane scaffold, including derivatives like 2-(1-adamantyl)pyrrolidine hydrochloride, has been recognized for enhancing the pharmacological properties of drugs. The unique three-dimensional structure of adamantane allows for improved interactions with biological targets, contributing to increased potency and selectivity in drug design. This compound is particularly valuable in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier effectively .

2-(1-Adamantyl)pyrrolidine hydrochloride has shown promise in various therapeutic areas:

- Antiviral Activity : Compounds with the adamantane structure have been utilized in antiviral agents, particularly against influenza viruses. The incorporation of adamantyl groups enhances binding affinity to viral proteins, improving efficacy .

- Neuroprotective Effects : Research indicates that adamantane derivatives can act as NMDA receptor antagonists, which may provide neuroprotective effects beneficial in treating neurodegenerative diseases such as Parkinson's disease .

- Anti-diabetic Potential : Some studies have explored the use of adamantane derivatives in modulating glucose metabolism and inhibiting DPP-IV activity, making them candidates for diabetes management therapies .

Case Studies and Research Findings

Several studies have documented the effectiveness of adamantane derivatives, including 2-(1-adamantyl)pyrrolidine hydrochloride:

- Study on CNS Drug Development : A research group focused on developing sigma receptor agonists found that incorporating adamantyl groups into their compounds significantly enhanced their pharmacological profiles. This led to improved drug candidates for treating anxiety and depression .

- Antiviral Efficacy Against Influenza : In vitro studies demonstrated that derivatives with the adamantyl group exhibited enhanced antiviral activity against various strains of influenza A, showcasing their potential as therapeutic agents in infectious diseases .

- Diabetes Management : Research indicated that adamantane modifications could enhance the pharmacokinetics of existing anti-diabetic drugs by improving their solubility and bioavailability, thus supporting their use in clinical settings .

作用機序

The mechanism of action of 2-(1-Adamantyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting viral replication and inducing apoptosis in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(1-Adamantyl)pyrrolidine hydrochloride with key adamantane derivatives:

†APP: trans-1-[2-[2-(1-Adamantyl)vinyl]phenoxy]ethyl-pyrrolidine hydrochloride.

Key Observations :

- Pyrrolidine vs.

- Hydrochloride Salt : The HCl salt in 2-(1-Adamantyl)pyrrolidine enhances aqueous solubility compared to neutral adamantyl-alcohol derivatives like 2-(1-Adamantyl)propan-2-ol .

- Extended Side Chains: APP’s vinylphenoxyethyl group improves specificity for gastric H+/K+-ATPase inhibition, demonstrating how side-chain modifications enhance target selectivity .

Enzyme Inhibition

- APP’s IC₅₀ values are comparable to SCH 28080, a benchmark inhibitor .

- Adamantyl-Alcohols (e.g., 2-(1-Adamantyl)ethanol): These compounds lack significant enzyme inhibition but are utilized as solubility enhancers in drug formulations .

Antimicrobial Activity

- Pyrrolidine-containing compounds, such as 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones, demonstrate broad-spectrum activity against Staphylococcus aureus and Candida albicans .

Physicochemical Properties

- Lipophilicity : The adamantyl group increases logP values across all derivatives, but the addition of polar groups (e.g., HCl salt, alcohol) modulates this property. For example:

- Stability : Adamantane derivatives are generally stable under physiological conditions, but the HCl salt form may enhance shelf-life compared to free bases .

生物活性

2-(1-Adamantyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The adamantyl group is known for enhancing the lipophilicity and bioavailability of compounds, making them more effective as therapeutic agents. This article will explore the biological activity of 2-(1-Adamantyl)pyrrolidine hydrochloride, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1-Adamantyl)pyrrolidine hydrochloride can be represented as follows:

- Molecular Formula : C_{12}H_{18}ClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 1177296-42-2

The compound consists of a pyrrolidine ring substituted with an adamantyl group, which contributes to its distinctive properties.

The biological activity of 2-(1-Adamantyl)pyrrolidine hydrochloride is primarily attributed to its interactions with various molecular targets within biological systems. Research indicates that it may exhibit the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in glucocorticoid metabolism. In vitro studies have demonstrated that derivatives containing the adamantyl moiety can effectively inhibit this enzyme, suggesting a possible application in managing conditions like obesity and metabolic syndrome .

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of adamantane have been tested against various bacterial strains, showing promising results in inhibiting growth .

Antidiabetic Potential

One of the most significant areas of research for 2-(1-Adamantyl)pyrrolidine hydrochloride is its potential use as a therapeutic agent for type 2 diabetes mellitus. As mentioned earlier, its inhibitory effect on 11β-HSD1 could lead to reduced glucocorticoid levels, which are associated with insulin resistance and obesity. A study involving pyrrolidine derivatives highlighted their ability to modulate glucose metabolism in cellular models .

Neuroprotective Effects

Research has also explored the neuroprotective effects of adamantane derivatives, including 2-(1-Adamantyl)pyrrolidine hydrochloride. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases. In vivo studies are necessary to evaluate its efficacy in animal models of cognitive dysfunction .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(1-Adamantyl)pyrrolidine hydrochloride.

- Study on Enzyme Inhibition : A study focused on synthesizing novel pyrrolidine-based inhibitors demonstrated that certain derivatives exhibited low micromolar potency against human 11β-HSD1. The findings suggested that modifications to the adamantane structure could enhance selectivity and potency .

- Antimicrobial Testing : Another study synthesized N-(1-adamantyl)carbothioamides and evaluated their antimicrobial properties. The results indicated that these compounds displayed significant activity against various pathogens, supporting the hypothesis that adamantane derivatives possess inherent antimicrobial properties .

Summary of Findings

The following table summarizes key findings related to the biological activity of 2-(1-Adamantyl)pyrrolidine hydrochloride:

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70°C | Minimizes decomposition |

| Solvent | DMF | Enhances nucleophilicity |

| Acid Source | HCl gas | High-purity salt formation |

Advanced Structural Characterization

Q2: How can researchers resolve discrepancies in crystallographic data for adamantane-containing compounds? Answer: X-ray crystallography (e.g., SHELXL ) is the gold standard. Contradictions in unit cell parameters or bond lengths may arise from:

- Crystal packing effects : Adamantane’s rigidity can induce strain.

- Disorder modeling : Use restraints (ISOR, DELU) in refinement to handle adamantane’s high symmetry.

- Validation tools : Check CIF files with PLATON or checkCIF to identify outliers .

Example : For 4-[(1-Adamantyl)carbamoyl]pyridinium chloride (similar structure), mean C–C bond length = 1.534 Å (R factor = 0.056) .

Solubility and Stability Profiling

Q3: What methodological approaches ensure accurate solubility measurements in polar solvents? Answer:

- Phase-solubility studies : Shake-flask method in PBS (pH 7.4) or methanol at 25°C, validated by HPLC .

- Stability testing : Monitor degradation under UV light (ICH Q1B guidelines) and acidic/alkaline conditions (0.1M HCl/NaOH for 24h).

- Data validation : Compare with structurally related compounds (e.g., dopamine hydrochloride: freely soluble in water; <1% degradation at 40°C/75% RH) .

Biological Activity and Target Identification

Q4: How can researchers design assays to evaluate H+/K+-ATPase inhibition by adamantyl-pyrrolidine derivatives? Answer:

- In vitro assays : Use gastric membrane vesicles (hog or rat) with SCH 28080 as a positive control. Measure ATPase activity via phosphate release (malachite green assay).

- Dose-response curves : Test 0.1–100 µM concentrations; IC₅₀ values <10 µM suggest high potency .

- Selectivity screening : Compare inhibition of Na+/K+-ATPase (renal tissue) to assess specificity.

Q. Table 2: Example Bioactivity Data

| Compound | IC₅₀ (H+/K+-ATPase) | Selectivity Ratio (vs. Na+/K+-ATPase) |

|---|---|---|

| APP* (Pfizer) | 2.3 µM | 12:1 |

| 2-(1-Adamantyl)pyrrolidine | Pending | – |

| *APP = trans-1-[2-(1-Adamantyl)vinyl]phenoxyethyl-pyrrolidine hydrochloride . |

Handling Data Contradictions

Q5: How should researchers address conflicting reports on the compound’s antimicrobial efficacy? Answer:

- Method validation : Ensure consistent MIC (minimum inhibitory concentration) protocols (CLSI guidelines).

- Strain specificity : Test against reference strains (e.g., S. aureus ATCC 25923) and clinical isolates.

- Structural analogs : Compare with 2-(1-adamantyl)-1,3,4-oxadiazoles (MIC = 4–16 µg/mL against Gram-positive bacteria) .

Advanced Tip : Use isothermal titration calorimetry (ITC) to quantify binding affinity to bacterial targets (e.g., penicillin-binding proteins).

Computational Modeling

Q6: Which computational tools predict the conformational stability of 2-(1-Adamantyl)pyrrolidine hydrochloride? Answer:

- DFT calculations : B3LYP/6-31G(d) level for energy minima and torsional barriers.

- Molecular dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess salt dissociation.

- Docking studies : AutoDock Vina for target binding (e.g., NMDA receptors, based on memantine analogs) .

Advanced Purification Challenges

Q7: How can enantiomeric impurities be detected and resolved in chiral adamantane derivatives? Answer:

- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane:isopropanol (95:5) mobile phase.

- Circular dichroism (CD) : Compare spectra with pure enantiomers.

- Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .

In Vivo Pharmacokinetics

Q8: What methodologies optimize bioavailability studies for adamantane-containing compounds? Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。